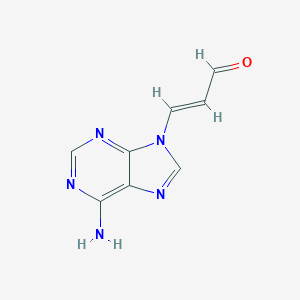

Adenine propenal

Descripción general

Descripción

Adenine propenal is a reactive aldehyde derived from the oxidation of adenine, one of the four nucleobases in DNA and RNA. It is a product of oxidative stress and lipid peroxidation, and it plays a significant role in DNA damage and mutagenesis. This compound is known for its high reactivity with nucleophiles, making it a critical compound in the study of oxidative DNA damage and repair mechanisms .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Adenine propenal can be synthesized through the oxidation of adenine using various oxidizing agents. One common method involves the use of peroxynitrite or bleomycin, which oxidize adenine to form this compound . The reaction typically occurs under controlled conditions to ensure the selective formation of this compound without over-oxidation.

Industrial Production Methods: Industrial production of this compound is not well-documented due to its high reactivity and instability. it can be produced in small quantities for research purposes using the aforementioned synthetic routes. The production process requires careful handling and storage to prevent degradation and ensure the purity of the compound .

Análisis De Reacciones Químicas

Reactivity with Amino Acids

Adenine propenal selectively modifies lysine and cysteine residues in proteins, forming stable adducts.

Key findings :

-

Lysine : Forms Nε-oxopropenyllysine adducts and lysine–lysine cross-links. Reaction kinetics with N-α-acetyllysine show pseudo-first-order behavior, with a rate constant at pH 6.5 .

-

Cysteine : Generates S-oxopropenyl cysteine adducts. The reaction is pH-dependent, with maximal efficiency near physiological pH .

-

Histidine/Arginine : No detectable adduct formation under identical conditions .

Table 1 : Reaction efficiency of this compound with amino acids

| Amino Acid | Primary Adduct | Relative Reactivity (vs. Lysine) |

|---|---|---|

| Lysine | Nε-Oxopropenyllysine | 1.0 (reference) |

| Cysteine | S-Oxopropenyl cysteine | 0.8 |

| Histidine | None | 0 |

DNA Adduct Formation

This compound reacts with deoxyguanosine in DNA to form mutagenic M1G (pyrimido[1,2-α]purin-10(3H)-one) adducts .

Mechanistic insights :

-

Direct reaction : this compound’s α,β-unsaturated carbonyl group undergoes Michael addition with the N2-amino group of guanine.

-

Mutagenicity : M1G causes A → T transversions in E. coli at frequencies up to 0.5% per adduct .

Table 2 : Comparative reactivity of this compound and malondialdehyde (MDA)

| Parameter | This compound | MDA |

|---|---|---|

| M1G formation efficiency | 1.0 (reference) | 0.3 |

| Mutagenic frequency | 0.5% | 0.1% |

Protein Modification

Human serum albumin (HSA) and XPA protein are modified preferentially at specific lysine residues:

-

HSA : K190 and K351 are the most reactive sites, with adduct yields of 12% and 9%, respectively, at 7 mM this compound .

-

XPA : Modification disrupts DNA-binding activity, reducing repair efficiency by >50% .

Reaction conditions :

Analytical Methods

HPLC analysis :

LC-MS/MS detection :

-

Adducts identified via precursor ion scanning for m/z 300.2 → 183.1 (lysine adducts) and m/z 318.1 → 183.1 (cysteine adducts) .

Stability and Redox Sensitivity

Aplicaciones Científicas De Investigación

Chemistry

- Mechanisms of Oxidative DNA Damage : Adenine propenal is utilized to study how oxidative stress affects DNA. It reacts with DNA to form covalent adducts, which can lead to mutations. Research has shown that this compound modifies DNA bases, contributing to indirect mutagenesis .

Biology

- Cellular Responses to Oxidative Stress : This compound is employed in cellular studies to understand how cells respond to oxidative damage. It has been shown to induce mutagenic effects in Escherichia coli, highlighting its role as a model for studying mutagenesis .

Medicine

- Cancer Research : this compound is investigated for its potential involvement in cancer development due to its ability to cause DNA damage. Studies indicate that the formation of adducts with DNA may contribute to tumorigenesis in various models .

Environmental Science

- Biomarker for Oxidative Stress : In environmental studies, this compound serves as a biomarker for assessing oxidative stress levels in biological systems. Its detection can help evaluate the impact of environmental toxins on health .

Case Study 1: Mutagenicity Assessment

A study examined the mutagenic effects of this compound on E. coli. The results indicated that this compound forms stable adducts with DNA, leading to increased mutation rates. This research underscores the compound's relevance in understanding mutagenesis mechanisms .

Case Study 2: Protein Modification Analysis

Research using mass spectrometry identified specific modifications of human serum albumin (HSA) by this compound. Key findings showed that lysine residues K190 and K351 are primary sites for modification, affecting protein function and stability. This study provides insights into how reactive aldehydes can alter protein behavior in biological systems .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Study oxidative DNA damage | Forms covalent adducts leading to mutations |

| Biology | Investigate cellular responses | Induces mutagenicity in E. coli |

| Medicine | Cancer research | Associated with tumorigenesis through DNA damage |

| Environmental Science | Biomarker for oxidative stress | Helps assess impact of toxins on health |

Mecanismo De Acción

Adenine propenal exerts its effects primarily through the formation of covalent adducts with nucleophiles such as DNA bases and proteins. This leads to DNA damage, mutagenesis, and disruption of cellular functions. The compound targets nucleophilic sites on DNA and proteins, forming stable adducts that can interfere with normal cellular processes . The pathways involved include oxidative stress response and DNA repair mechanisms .

Comparación Con Compuestos Similares

Guanine propenal: Another reactive aldehyde derived from guanine oxidation.

Thymine propenal: Formed from the oxidation of thymine.

Cytosine propenal: Derived from cytosine oxidation.

Uniqueness: Adenine propenal is unique due to its high reactivity and specific formation from adenine oxidation. It is particularly significant in the study of adenine-specific DNA damage and repair mechanisms, distinguishing it from other base propenals .

Actividad Biológica

Adenine propenal is a reactive compound derived from oxidative stress, primarily recognized for its mutagenic properties and interactions with biological macromolecules, particularly DNA and proteins. This article delves into the biological activity of this compound, focusing on its reactivity, mutagenicity, and implications in cellular processes.

This compound is a base propenal formed during oxidative damage to DNA, particularly through reactions involving agents like peroxynitrite and bleomycin. Its structure allows it to react with nucleophilic sites in both DNA and proteins, leading to the formation of various adducts. The synthesis of this compound has been documented using established chemical methods, ensuring its availability for biological studies .

Reactivity with DNA

This compound exhibits significant reactivity towards DNA, leading to the formation of mutagenic adducts. Notably, it has been shown to generate the M1G adduct with greater efficiency than malondialdehyde, a well-known mutagen. This reaction is dose-dependent, indicating that higher concentrations of this compound correlate with increased formation of M1G .

Table 1: Comparison of Reactivity of Base Propenals

| Compound | M1G Formation Efficiency (M) | Required Concentration (M) |

|---|---|---|

| This compound | Highest | Lower |

| Malondialdehyde | Moderate | Higher |

| β-Benzoyloxyacrolein | Lowest | Highest |

Protein Modification

The interaction of this compound with proteins has been extensively studied, revealing that it primarily modifies lysine and cysteine residues. A significant finding is that this compound forms stable adducts with human serum albumin (HSA) and the DNA repair protein XPA. The major product identified is N(ε)-oxopropenyllysine, which occurs at specific lysine residues (K190 and K351 in HSA) .

Case Study: Protein Adduction Analysis

A study involving mass spectrometry demonstrated that this compound modifies proteins in a concentration-dependent manner. HSA was incubated with varying concentrations of this compound, resulting in distinct patterns of adduction that were analyzed to understand the implications for protein function and stability .

Biological Implications

The biological activity of this compound extends beyond mere mutagenicity; it also influences cellular processes such as DNA repair. The modification of XPA by this compound reduces its affinity for damaged DNA, potentially impairing the DNA repair mechanism . This suggests that this compound may play a role in enhancing genomic instability under oxidative stress conditions.

Propiedades

IUPAC Name |

(E)-3-(6-aminopurin-9-yl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5O/c9-7-6-8(11-4-10-7)13(5-12-6)2-1-3-14/h1-5H,(H2,9,10,11)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYXOMQKQLZJTQN-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C=CC=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)/C=C/C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90029-73-5 | |

| Record name | 9-(3-Oxoprop-1-enyl)adenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090029735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.